molecular formula C14H8Cl2N2O B10937074 2-(2,5-dichlorophenyl)phthalazin-1(2H)-one

2-(2,5-dichlorophenyl)phthalazin-1(2H)-one

Cat. No.: B10937074
M. Wt: 291.1 g/mol
InChI Key: AIUJZBUKCIFARP-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with phthalazine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phthalazinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylphthalazin-1(2H)-one: Similar structure but without the dichloro substitution.

    2-(2-Chlorophenyl)phthalazin-1(2H)-one: Contains only one chlorine atom.

    2-(2,4-Dichlorophenyl)phthalazin-1(2H)-one: Different position of chlorine atoms.

Uniqueness

2-(2,5-Dichlorophenyl)phthalazin-1(2H)-one is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness may make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)phthalazin-1-one

InChI

InChI=1S/C14H8Cl2N2O/c15-10-5-6-12(16)13(7-10)18-14(19)11-4-2-1-3-9(11)8-17-18/h1-8H

InChI Key

AIUJZBUKCIFARP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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